molecular formula C15H12O5S B1589239 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone CAS No. 65131-09-1

7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone

Cat. No. B1589239
CAS RN: 65131-09-1
M. Wt: 304.3 g/mol
InChI Key: BNOAFLKWYXXZHU-UHFFFAOYSA-N
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Description

7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone (7M3PISF) is a synthetic compound used in various scientific research applications, particularly in the areas of biochemistry and physiology. It is a compound of the isobenzofuranone family and is characterized by a molecular formula of C13H12O4S. 7M3PISF has been found to have a wide range of effects in biological systems, including its ability to modulate enzyme activities and receptors.

Scientific Research Applications

Synthetic Methodologies

Compounds similar to "7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone" have been utilized in synthetic chemistry for constructing complex molecules. For instance, the Julia-Kocienski olefination, a significant reaction in organic synthesis, employs sulfones for the formation of carbon-carbon double bonds, showcasing the relevance of phenylsulfonyl derivatives in synthesizing diverse organic compounds (Alonso et al., 2005). Similarly, sulfenyl-substituted isocoumarins and heterocycle-fused pyrones can be synthesized through reactions involving sulfonyl functionalities, indicating the importance of these groups in facilitating regioselective annulations and in the construction of complex heterocyclic frameworks (Li et al., 2012).

Material Science Applications

In material science, poly(arylene ether sulfone)s with sulfonic acid groups have shown promise as proton exchange membranes for fuel cells. These materials are synthesized using methoxy group-containing monomers, which are further functionalized to introduce sulfonic acid groups, demonstrating the critical role of methoxy and sulfonyl functionalities in developing advanced materials for energy applications (Kim et al., 2008).

Organic Chemistry and Catalysis

In organic chemistry, the manipulation of sulfones for the synthesis of complex molecules is a common theme. For instance, the use of vinyl sulfones as chemical equivalents of acetylenes in reactions with diphenyldiazomethane has been reported for synthesizing pyrazole derivatives, demonstrating the versatility of sulfone-containing compounds in organic synthesis (Vasin et al., 2015).

properties

IUPAC Name

3-(benzenesulfonyl)-7-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5S/c1-19-12-9-5-8-11-13(12)14(16)20-15(11)21(17,18)10-6-3-2-4-7-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOAFLKWYXXZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)OC2S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449823
Record name 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone

CAS RN

65131-09-1
Record name 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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